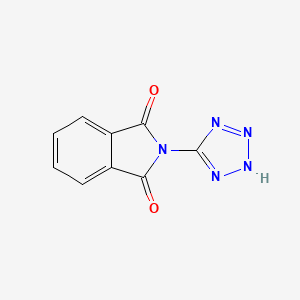![molecular formula C19H12BrClN2O4S B13807996 2-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-5-chlorobenzoic acid](/img/structure/B13807996.png)
2-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-5-chlorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-5-chlorobenzoic acid is a complex organic compound with a molecular formula of C19H13BrN2O4S and a molecular weight of 445.29 g/mol . This compound is characterized by the presence of a furan ring, a bromophenyl group, and a chlorobenzoic acid moiety, making it a unique and versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-5-chlorobenzoic acid typically involves multiple steps. One common method starts with the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine (Et3N) to form N-(4-bromophenyl)furan-2-carboxamide . This intermediate is then further reacted with 5-chlorobenzoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can also be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-5-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl group can produce the corresponding alcohol.
Aplicaciones Científicas De Investigación
2-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-5-chlorobenzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-5-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The furan ring and bromophenyl group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[[5-(4-Bromophenyl)furan-2-carbonyl]amino]benzoic acid
- 2-[[5-(4-Bromophenyl)furan-2-carbonyl]amino]-3,5-diiodobenzoic acid
Uniqueness
2-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-5-chlorobenzoic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H12BrClN2O4S |
|---|---|
Peso molecular |
479.7 g/mol |
Nombre IUPAC |
2-[[5-(4-bromophenyl)furan-2-carbonyl]carbamothioylamino]-5-chlorobenzoic acid |
InChI |
InChI=1S/C19H12BrClN2O4S/c20-11-3-1-10(2-4-11)15-7-8-16(27-15)17(24)23-19(28)22-14-6-5-12(21)9-13(14)18(25)26/h1-9H,(H,25,26)(H2,22,23,24,28) |
Clave InChI |
VHTQZUSDDJAEPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC(=S)NC3=C(C=C(C=C3)Cl)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4S)-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B13807917.png)
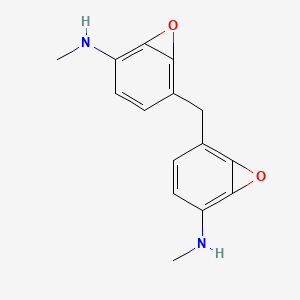
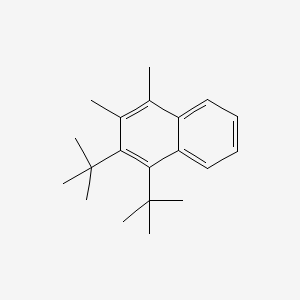
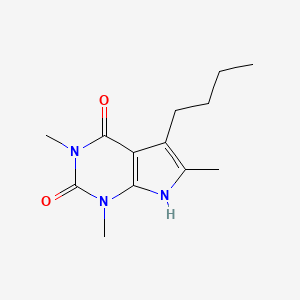
![(2-Fluorophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone](/img/structure/B13807931.png)
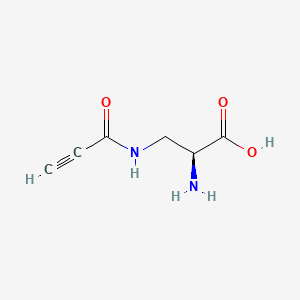
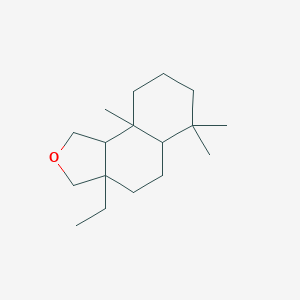
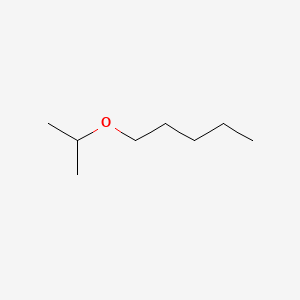
![(3S)-3-acetamido-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13807960.png)

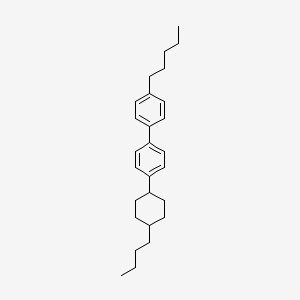
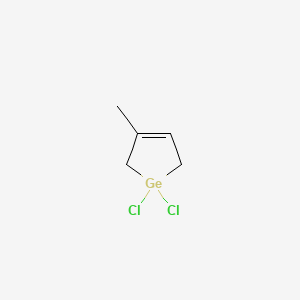
![2H-[1]Benzothiopyrano[2,3-c]pyridine,1,3,4,10a-tetrahydro-2-methyl-,(+)-(8CI)](/img/structure/B13807979.png)
